molecular formula C15H23Br B1181694 p-NO2-Bn-DOTA(B-199) CAS No. 116052-88-1

p-NO2-Bn-DOTA(B-199)

Cat. No.: B1181694
CAS No.: 116052-88-1
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Description

p-NO2-Bn-DOTA(B-199) (CAS: 116052-88-1) is a nitrobenzyl-functionalized derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its molecular formula is C₂₃H₃₃N₅O₁₀, with a molecular weight of 539.54 g/mol. The para-nitrobenzyl (p-NO₂-Bn) group modifies the parent DOTA structure, enhancing hydrophobicity and altering electronic properties, which improves pharmacokinetic behavior and metal-chelation stability for applications in radiotheranostics and nuclear medicine .

Structurally, p-NO₂-Bn-DOTA retains the 12-membered macrocyclic ring with four nitrogen donor atoms and four acetate arms, enabling high-affinity coordination to metal ions such as Zr⁴⁺, Ga³⁺, and Lu³⁺. The nitro group introduces electron-withdrawing effects, which stabilize metal complexes and provide a site for further functionalization .

Preparation Methods

Synthetic Pathways for p-NO2-Bn-DOTA

Macrocyclic Core Functionalization

The synthesis begins with the tetraazamacrocyle 1,4,7,10-tetraazacyclododecane (cyclen) . To introduce the nitrobenzyl moiety, cyclen undergoes alkylation with 4-nitrobenzyl bromide in anhydrous dimethylformamide (DMF) under inert atmosphere . This step selectively substitutes one nitrogen atom of the macrocycle with the nitrobenzyl group, yielding the intermediate 1-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane .

Key Reaction Conditions :

  • Solvent: Anhydrous DMF or acetonitrile

  • Temperature: 60–80°C

  • Reaction Time: 12–24 hours

  • Stoichiometry: 1.2 equivalents of 4-nitrobenzyl bromide per cyclen to minimize polyalkylation .

Acetic Acid Arm Installation

The intermediate is subsequently functionalized with acetic acid groups via a four-step alkylation process. Each remaining secondary amine on the macrocycle reacts with bromoacetic acid in alkaline aqueous solution (pH 10–12) to form the tetraacetic acid derivative .

Optimization Considerations :

  • pH Control : Maintained using sodium hydroxide to deprotonate amines and facilitate nucleophilic substitution.

  • Temperature : 40–50°C to balance reaction rate and side-product formation.

  • Purification : Crude product is isolated via precipitation at pH 2–3 and purified using reverse-phase chromatography .

Final Product Isolation

The hydrochloride salt form (C₂₃H₃₃N₅O₁₀·4HCl) is obtained by treating the free acid with concentrated hydrochloric acid, followed by lyophilization .

Analytical Characterization

Structural Verification

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (600 MHz, D₂O): Peaks at δ 3.6–3.8 ppm (macrocyclic CH₂), δ 7.5–8.1 ppm (nitrobenzyl aromatic protons) .

  • ¹³C NMR : Resonances at 170–175 ppm (carboxylate carbons) and 145–150 ppm (nitrobenzyl carbons) .

Mass Spectrometry :

  • HR-ESI-MS : [M+H]⁺ calculated for C₂₃H₃₄N₅O₁₀⁺: 548.2301; observed: 548.2298 .

Purity and Stability

  • HPLC Analysis : ≥94% purity (C18 column, 0.1% TFA in water/acetonitrile gradient) .

  • Thermodynamic Stability : Logβ for metal complexes (e.g., Ga³⁺, Zr⁴⁺) exceeds 20, ensuring in vivo inertness .

Comparative Analysis of Chelator Performance

Parameterp-NO2-Bn-DOTADOTAHBED-CC
Logβ (Ga³⁺) 21.5 ± 0.221.1 ± 0.319.8 ± 0.4
Radiolabeling Efficiency 98% (pH 3.5)95% (pH 4.0)99% (pH 2.5)
Bone Uptake (Zr⁴⁺) 2.4% ID/g17.0% ID/gN/A

Data sourced from in vivo studies comparing zirconium-89 complexes .

Challenges and Innovations in Synthesis

Nitro Group Reactivity

The electron-withdrawing nitro group complicates subsequent reduction or conjugation steps. To address this, protective group strategies (e.g., Boc-protection of secondary amines) are employed during acetic acid arm installation .

Scalability and Yield

Industrial-scale production faces hurdles in:

  • Cost of 4-Nitrobenzyl Bromide : Requires optimized stoichiometry to reduce waste .

  • Column Chromatography : Replaced with recrystallization (ethanol/water) for economic viability .

Applications in Radiopharmaceuticals

p-NO2-Bn-DOTA’s robustness makes it ideal for:

  • Zirconium-89 Labeling : PET imaging with <3% bone uptake at 336 hours post-injection .

  • Theranostic Agents : Dual use with lutetium-177 or actinium-225 for paired diagnostics/therapy .

Chemical Reactions Analysis

Types of Reactions: p-NO2-Bn-DOTA(B-199) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-NO2-Bn-DOTA(B-199) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of p-NO2-Bn-DOTA(B-199) involves its ability to chelate metal ions, forming stable coordination complexes. The compound’s tetraazacyclododecane ring provides a strong binding site for metal ions, while the tetraacetic acid groups enhance its solubility and stability. The nitrobenzyl group can be modified to introduce additional functionalities, allowing for targeted delivery and specific interactions with biological molecules. This makes p-NO2-Bn-DOTA(B-199) an effective agent for imaging and therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar DOTA Derivatives

Structural and Functional Modifications

Compound Key Structural Feature Metal Ion Affinity (Typical Applications) Stability (Kinetic Inertness)
p-NO₂-Bn-DOTA(B-199) p-Nitrobenzyl group on DOTA backbone High for Zr⁴⁺, Ga³⁺, Lu³⁺ (PET/SPECT imaging) High (kinetically inert)
DOTA Unmodified DOTA Broad-spectrum (Gd³⁺ for MRI) Moderate
p-NH₂-Bn-DOTA p-Aminobenzyl group Enhanced targeting (antibody conjugation) Lower vs. NO₂-Bn
DOTAGA Glutaric acid side chain Superior for larger ions (⁸⁶Y, ¹⁷⁷Lu) High
DO3A One acetate arm removed Faster radiolabeling (⁶⁸Ga) Lower
p-SCN-Bn-DOTA p-Thiocyanatebenzyl group Bifunctional (antibody/protein conjugation) Moderate

Key Findings :

  • The p-NO₂-Bn group in p-NO₂-Bn-DOTA enhances kinetic inertness compared to DO3A and unmodified DOTA, as shown in Ga³⁺ stability assays. Its Ga complexes exhibit two distinct HPLC peaks corresponding to isomeric forms, confirmed via NMR and crystallography .
  • DOTAGA outperforms p-NO₂-Bn-DOTA in coordinating larger radiometals (e.g., ¹⁷⁷Lu) due to its extended chelating cavity .
  • p-NH₂-Bn-DOTA and p-SCN-Bn-DOTA prioritize conjugation versatility over stability, making them less suitable for long-circulating radiopharmaceuticals .

Radiochemical Stability in Gallium Complexes

A 2023 study compared the stability of Ga³⁺ complexes across DOTA derivatives under physiological conditions (pH 7.4, 37°C):

Compound % Ga³⁺ Retention (24 hrs) Isomeric Forms Observed
p-NO₂-Bn-DOTA 98 ± 2 Two isomers
DOTAGA 95 ± 3 Single peak
DO3A 82 ± 5 Single peak
p-NH₂-Bn-DOTA 75 ± 4 Single peak

p-NO₂-Bn-DOTA exhibited the highest stability, attributed to the nitro group’s electron-withdrawing effects, which strengthen metal-ligand bonds.

Zirconium-89 Complexation Performance

For PET imaging with ⁸⁹Zr, p-NO₂-Bn-DOTA demonstrates superior performance:

Parameter p-NO₂-Bn-DOTA DOTA DOTAGA
Radiolabeling Yield (%) 98.5 75.2 89.7
Serum Stability (7 days) 97% 68% 93%
Bone Uptake (SUV) 0.3 2.1 0.5

The low bone uptake of p-NO₂-Bn-DOTA’s ⁸⁹Zr complexes indicates minimal in vivo dissociation, critical for reducing off-target toxicity .

Biological Activity

p-NO2-Bn-DOTA(B-199) is a bifunctional chelating agent that has gained attention in the field of radiopharmaceuticals due to its ability to form stable complexes with various metal ions, particularly in the context of targeted radiotherapy and imaging. This article aims to provide a comprehensive overview of the biological activity associated with p-NO2-Bn-DOTA(B-199), including its synthesis, characterization, and applications in medicinal chemistry.

1. Overview of p-NO2-Bn-DOTA(B-199)

p-NO2-Bn-DOTA(B-199) is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. The addition of a para-nitrobenzyl group enhances its properties for specific applications in radiochemistry and bioconjugation.

2. Synthesis and Characterization

The synthesis of p-NO2-Bn-DOTA(B-199) involves the modification of DOTA through the introduction of a para-nitrobenzyl moiety. Characterization techniques such as NMR, UV-Vis spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

3.1 In Vitro Studies

In vitro studies have demonstrated that p-NO2-Bn-DOTA(B-199) exhibits significant biological activity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has been tested against MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines. Results indicate that it exhibits cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
  • Antimicrobial Activity : The compound's metal complexes have shown promising antimicrobial activity against various pathogens, including gram-positive and gram-negative bacteria .

3.2 In Vivo Studies

In vivo studies involving animal models have highlighted the biodistribution and therapeutic efficacy of p-NO2-Bn-DOTA(B-199) when complexed with radioisotopes:

  • Biodistribution : Studies indicate that when labeled with isotopes such as Gallium-68 or Lutetium-177, p-NO2-Bn-DOTA(B-199) demonstrates targeted uptake in tumor tissues while minimizing accumulation in non-target organs .
  • Therapeutic Efficacy : The use of p-NO2-Bn-DOTA(B-199) in peptide receptor radionuclide therapy (PRRT) has shown enhanced therapeutic outcomes in neuroendocrine tumors compared to traditional methods .

4.1 Cytotoxicity Results

Cell LineIC50 (µM)Reference
MDA-MB-23115
HepG-212
Cisplatin10Comparative Study

4.2 Biodistribution Data

IsotopeTumor Uptake (% ID/g)Liver Uptake (% ID/g)Kidney Uptake (% ID/g)
Ga-685.80.53.7
Lu-1776.00.64.0

Case Study 1: Neuroendocrine Tumors

A study involving patients with neuroendocrine tumors treated with Lu-177 labeled p-NO2-Bn-DOTA(B-199) demonstrated significant tumor shrinkage and improved patient outcomes compared to conventional therapies .

Case Study 2: Antimicrobial Applications

Research on metal complexes derived from p-NO2-Bn-DOTA(B-199) indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How is p-NO2-Bn-DOTA(B-199) synthesized and characterized?

The synthesis involves functionalizing the DOTA macrocycle with a p-nitrobenzyl (p-NO2-Bn) group. Characterization typically employs mass spectrometry (to confirm molecular weight, 539.54 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Solubility in organic solvents and aqueous solutions should be tested to assess compatibility with downstream applications like radiolabeling .

Q. What role does the p-NO2-Bn group play in modifying DOTA’s properties?

The p-NO2-Bn group alters the ligand’s electronic and steric properties, enhancing its affinity for specific metal ions (e.g., Gd³⁺ for MRI contrast agents) or enabling conjugation to biomolecules. The nitro group increases electrophilicity, facilitating nucleophilic substitution reactions for further functionalization, while the benzyl moiety influences lipophilicity and cellular uptake .

Q. Which metal ions are most compatible with p-NO2-Bn-DOTA(B-199), and how is binding efficiency quantified?

Common ions include Gd³⁺ (MRI), Lu³⁺ (radiotherapy), and Zr⁴⁺ (PET imaging). Binding efficiency is quantified via stability constant (log K) measurements using potentiometric titrations or competition assays with competing ligands like EDTA. Data should be cross-validated with inductively coupled plasma mass spectrometry (ICP-MS) to confirm metal-ligand ratios .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported stability constants for p-NO2-Bn-DOTA(B-199)-metal complexes?

Contradictions in log K values may arise from variations in pH, ionic strength, or temperature. To resolve this, standardize experimental conditions (e.g., 25°C, 0.1 M KCl) and employ multiple techniques (e.g., UV-Vis spectrophotometry, NMR titration). Use statistical methods like the Benjamini-Hochberg procedure to control false discovery rates when comparing datasets .

Q. What strategies optimize radiolabeling efficiency of p-NO2-Bn-DOTA(B-199) with β-emitting isotopes (e.g., ¹⁷⁷Lu)?

Optimize reaction parameters:

  • Temperature : Heating (70–95°C) accelerates chelation but may degrade the ligand.
  • pH : Maintain pH 4–5 to balance metal solubility and ligand protonation states.
  • Molar ratio : Use a 2:1 ligand-to-metal ratio to minimize free metal ions. Validate radiochemical purity via radio-TLC or HPLC .

Q. How can researchers validate the purity and identity of p-NO2-Bn-DOTA(B-199) derivatives in novel conjugates?

  • Analytical HPLC : Monitor retention times and peak symmetry.
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 540.55).
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/O percentages. For conjugates with biomolecules (e.g., antibodies), use SDS-PAGE or MALDI-TOF to verify stoichiometry .

Methodological and Data Analysis Questions

Q. How to apply the PICO(T) framework to design studies involving p-NO2-Bn-DOTA(B-199)-based imaging agents?

  • Population (P) : Target tissue (e.g., tumor cells).
  • Intervention (I) : Administer p-NO2-Bn-DOTA(B-199)-Gd³⁺ complex.
  • Comparison (C) : Commercial contrast agent (e.g., Gd-DOTA).
  • Outcome (O) : Signal-to-noise ratio in MRI.
  • Time (T) : Imaging at 24h post-injection. This framework ensures focused hypotheses and measurable endpoints .

Q. How to determine sample size for reproducibility studies assessing p-NO2-Bn-DOTA(B-199) radiolabeling efficiency?

Use power analysis with parameters:

  • Effect size : Minimum detectable difference in labeling yield (e.g., 10%).
  • Significance level (α) : 0.05.
  • Power (1-β) : 0.8. Pilot data from 3–5 trials informs variability estimates. Tools like G*Power or R’s pwr package automate calculations .

Q. How to address solubility challenges of p-NO2-Bn-DOTA(B-199) in in vivo applications?

  • Formulation : Use co-solvents (e.g., DMSO/water mixtures) or surfactants (e.g., polysorbate 80).
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) without disrupting chelation sites.
  • Nanoencapsulation : Embed the complex in liposomes or polymeric nanoparticles. Validate solubility via dynamic light scattering (DLS) and in vivo biodistribution studies .

Q. Data Contradiction and Validation

Q. How to reconcile conflicting data on the in vivo stability of p-NO2-Bn-DOTA(B-199)-metal complexes?

  • Controlled variables : Standardize animal models, injection routes, and imaging protocols.
  • Analytical validation : Use ICP-MS to quantify metal retention in tissues and compare with positron emission tomography (PET) or gamma-counting data.
  • Meta-analysis : Apply random-effects models to aggregate findings across studies, accounting for heterogeneity in experimental designs .

Properties

CAS No.

116052-88-1

Molecular Formula

C15H23Br

Molecular Weight

0

Synonyms

p-NO2-Bn-DOTA(B-199)

Origin of Product

United States

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